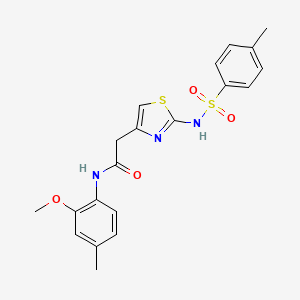![molecular formula C19H14ClFN2S2 B2438873 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-94-5](/img/structure/B2438873.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is a chemical compound with a molecular weight of 477.41 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The linear formula for this compound is C22H15Cl2FN2OS2 . The molecular structure analysis of this compound would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources retrieved.Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Potential
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound , have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds exhibit promising antitumor and antibacterial properties. Notably, certain analogues with specific substituents showed enhanced potency against human TS compared to other established compounds. This suggests their potential as effective agents in cancer treatment and bacterial infection control (Gangjee et al., 1996); (Gangjee et al., 1997).
Crystal Structure and Cytotoxicity Analysis
Research focusing on the crystal structure and cytotoxic activity of 4-thiopyrimidine derivatives, closely related to the compound of interest, reveals insight into their molecular structures and behavior. These studies are crucial in understanding the compounds' interactions at the molecular level, which is essential for developing effective chemotherapeutic agents. Some derivatives demonstrated selective cytotoxicity towards cancer cell lines, indicating their potential in cancer therapy (Stolarczyk et al., 2018).
Antitumor Activity in Novel Derivatives
New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies are significant as they contribute to the development of new chemotherapeutic agents. The findings indicate that several newly synthesized compounds displayed potent anticancer activity, comparable to established chemotherapy drugs, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Spectroscopic Investigation and Biological Activity
Studies on similar pyrimidine derivatives using spectroscopic techniques such as FT-IR and FT-Raman have been conducted. These investigations help in understanding the molecular structure and potential biological activities of these compounds. For instance, the spectroscopic analysis can predict the nonlinear optical behavior, which is crucial for pharmaceutical applications (Alzoman et al., 2015).
Synthesis and Antiproliferative Activity
Research on the synthesis of related thieno[3,2-d]pyrimidine compounds and their antiproliferative activity against various cancer cell lines adds to the understanding of the therapeutic potential of such compounds. These studies are crucial for the development of new antitumor agents (Liu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2S2/c1-11-5-6-17-13(7-11)18-12(9-24-17)8-22-19(23-18)25-10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUCEVPADWWQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

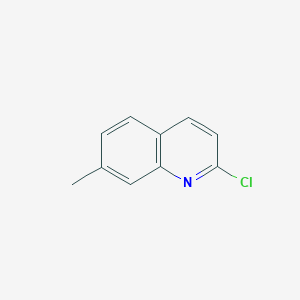
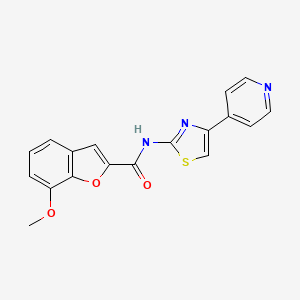


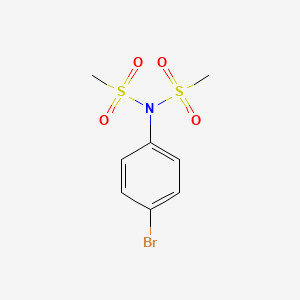
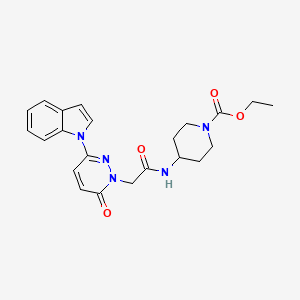
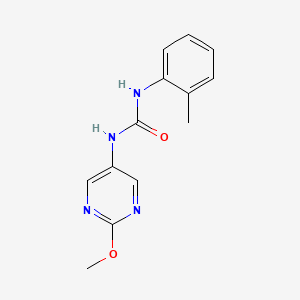
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)
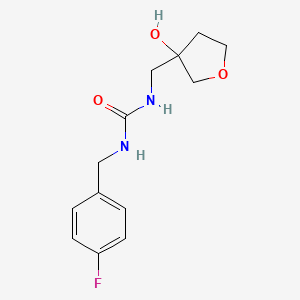
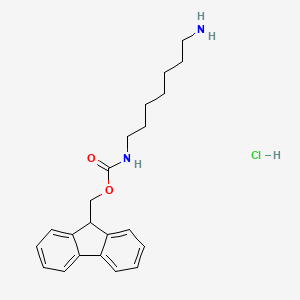

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)
![[3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2438812.png)
